
Dotatate tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dotatate tfa involves the sequential coupling of amino acids with protective groups at the N-terminal and the side chain according to the amino acid sequence of this compound. This is followed by coupling with DOTA (tBu)3 to obtain the linear peptide resin of this compound . The process typically involves solid-phase peptide synthesis (SPPS) techniques.
Industrial Production Methods
Industrial production of this compound often utilizes automated synthesis systems. These systems are divided into three parts: servomotor modules, single-use sterile synthesis cassettes, and a computerized system that runs the modules . This method ensures high reliability, reproducibility, and safety in the production of radiopharmaceuticals.
化学反应分析
Types of Reactions
Dotatate tfa can undergo various chemical reactions, including:
Radiolabeling: This compound can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals.
Complexation: The compound forms stable complexes with metal ions due to the presence of the DOTA chelator.
Common Reagents and Conditions
Common reagents used in the radiolabeling of this compound include:
Gallium-68: Typically obtained from a germanium-68/gallium-68 generator.
Lutetium-177: Available as lutetium chloride.
Copper-64: Provided as copper chloride.
The radiolabeling reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions are radiolabeled this compound complexes, such as gallium-68 this compound, lutetium-177 this compound, and copper-64 this compound .
科学研究应用
Dotatate tfa has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in the synthesis of radiopharmaceuticals.
Biology: Employed in the study of somatostatin receptor expression in various tissues.
Medicine: Utilized in the diagnosis and treatment of neuroendocrine tumors through PRRT.
Industry: Applied in the production of radiopharmaceuticals for clinical use.
作用机制
Dotatate tfa exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSR2), which are overexpressed in neuroendocrine tumors . Upon binding, the receptor-ligand complex is internalized via endocytosis, allowing the radionuclide to deliver targeted radiation to the tumor cells. This targeted delivery increases the probability of double-strand DNA breakage, leading to tumor cell death .
相似化合物的比较
Similar Compounds
DOTANOC: Similar to Dotatate tfa, but with a different amino acid sequence, used for imaging and therapy of neuroendocrine tumors.
Uniqueness
This compound is unique due to its high affinity for somatostatin receptors and its ability to form stable complexes with various radionuclides. This makes it highly effective for both diagnostic imaging and therapeutic applications in neuroendocrine tumors .
属性
分子式 |
C67H91F3N14O21S2 |
|---|---|
分子量 |
1549.6 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
InChI 键 |
RRPREUWBGROAES-UZOALHFESA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



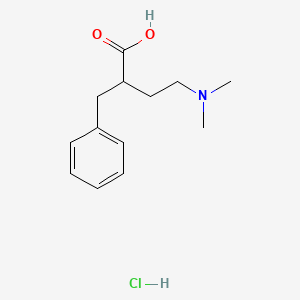
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
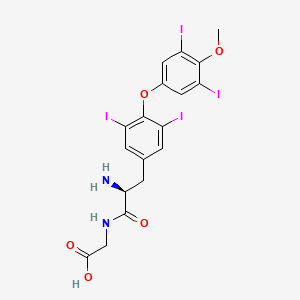

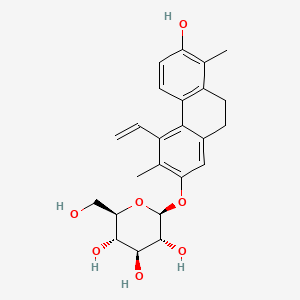
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)
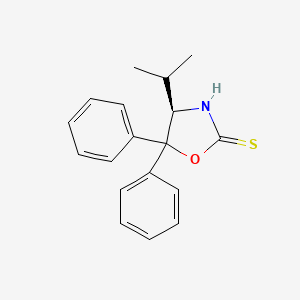

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)

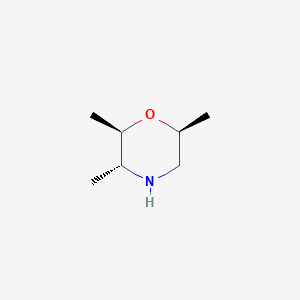
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
